2,6-Dibromostyrene
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Overview
Description
2,6-Dibromostyrene is an organic compound with the molecular formula C8H6Br2 It is a derivative of styrene, where two bromine atoms are substituted at the 2nd and 6th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromostyrene can be synthesized through the bromination of styrene. One common method involves the use of N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. This reaction is highly regioselective and stereoselective, providing the desired dibrominated product under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the dehydrobromination of either α-bromoethyldibromobenzene or β-bromoethyldibromobenzene. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, leading to different derivatives.
Cycloaddition Reactions: These reactions can form cyclic compounds, which are useful intermediates in organic synthesis
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Dimethyl Sulfoxide (DMSO): Common solvent for bromination.
Potassium Bromide and Orthoperiodic Acid: Used for efficient bromination at room temperature.
Major Products Formed:
Dibrominated Alkanes: Formed through bromination of alkenes.
Bromohydrins: Formed under specific conditions during bromination.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-Dibromostyrene primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
2,4,6-Tribromophenyl Allyl Ether: Another brominated compound with flame-retardant properties.
Pentabromobenzyl Acrylate: Used in similar applications as a flame retardant.
Uniqueness: 2,6-Dibromostyrene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated styrenes. Its ability to undergo regioselective and stereoselective reactions makes it a valuable compound in organic synthesis and materials science .
Properties
CAS No. |
500761-44-4 |
---|---|
Molecular Formula |
C8H6Br2 |
Molecular Weight |
261.94 g/mol |
IUPAC Name |
1,3-dibromo-2-ethenylbenzene |
InChI |
InChI=1S/C8H6Br2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 |
InChI Key |
WXZMOAUBOXOPFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
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